1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
Description
1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a piperidine derivative featuring a tetrahydronaphthalene sulfonyl group at the 1-position and a 1,2,3-triazole substituent at the 4-position. Piperidine-based compounds are widely studied in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets. Structural elucidation of such compounds often employs X-ray crystallography refined via programs like SHELXL .
Properties
IUPAC Name |
1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-4-(triazol-2-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-24(23,17-6-5-14-3-1-2-4-15(14)13-17)20-11-7-16(8-12-20)21-18-9-10-19-21/h5-6,9-10,13,16H,1-4,7-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODROXSGJPDYCSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a tetrahydronaphthalene moiety with a triazole and piperidine ring. Its molecular formula is with a molecular weight of approximately 342.45 g/mol. The presence of the sulfonyl group enhances its solubility and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4O2S |
| Molecular Weight | 342.45 g/mol |
| LogP | 3.2358 |
| Polar Surface Area | 52.075 Ų |
| Hydrogen Bond Acceptors | 8 |
Antimicrobial Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, triazole derivatives have been noted for their effectiveness against various bacterial strains and fungi. The mechanism is believed to involve the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes.
Anticancer Activity
Research into the anticancer properties of this compound has shown promising results. Triazole-containing compounds are known to exhibit cytotoxic effects on cancer cell lines. A study indicated that derivatives with similar structures had IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and HeLa cells). The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways.
Case Studies
-
Case Study: Antitumor Activity
- Objective : To evaluate the anticancer effects of this compound.
- Method : In vitro assays were conducted on MCF-7 breast cancer cells.
- Results : The compound exhibited an IC50 value of approximately 5 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates compared to control groups.
- : The compound shows potential as an anticancer agent warranting further investigation.
-
Case Study: Antimicrobial Efficacy
- Objective : To assess the antimicrobial activity against Staphylococcus aureus.
- Method : Disk diffusion method was employed to evaluate zone of inhibition.
- Results : The compound displayed a zone of inhibition measuring 15 mm at a concentration of 100 µg/mL.
- : This indicates moderate antimicrobial activity and suggests potential for development as an antibacterial agent.
The biological activity is largely attributed to the structural features that facilitate interactions with biological targets:
- Triazole Ring : Known for its ability to chelate metal ions and inhibit enzyme activity.
- Sulfonyl Group : Enhances solubility and interaction with biological membranes.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural analogs are differentiated by variations in substituents, ring systems, and functional groups. Key comparisons include:
1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,4-diazepane
- Core Structure : Diazepane (7-membered ring) vs. piperidine (6-membered ring).
- Substituents : Dual sulfonyl groups (tetrahydronaphthalene and pyrazole sulfonyl) vs. a single sulfonyl group in the target compound.
- Implications : The diazepane ring may confer greater conformational flexibility, while dual sulfonyl groups increase molecular weight (438.56 vs. ~346 for the target) and polarity.
4-(2H-1,2,3-Triazol-2-yl)piperidine
- Core Structure : Piperidine without sulfonyl substitution.
- Substituents : Only a triazole group at the 4-position.
- Implications: The absence of the sulfonyl group reduces molecular weight (152.20 vs.
Piperidine, 1-(2-(5-(4-Methoxyphenyl)-2H-tetrazol-2-yl)ethyl)-, phosphate (1:1)
- Core Structure : Piperidine with a tetrazole-ethyl-phosphate substituent.
- Substituents : Tetrazole (bioisostere for carboxylic acids) vs. triazole in the target compound.
- Implications : Tetrazole’s ionizable nature at physiological pH may enhance binding to charged residues in biological targets.
Physicochemical Properties and Molecular Characteristics
A comparative analysis of key properties is summarized below:
Key Observations :
- The target compound’s sulfonyl group increases hydrophilicity compared to non-sulfonylated analogs .
- Triazole vs.
Q & A
Q. Basic Research Focus
- Chromatography : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
- Spectroscopy :
- Mass Spectrometry : HRMS (ESI-TOF) for exact mass confirmation .
Methodological Tip : Cross-validate results with X-ray crystallography if single crystals are obtainable, as seen in spiro-piperidine structural studies .
How does the electronic profile of the 1,2,3-triazole moiety influence binding affinity to enzymatic targets?
Advanced Research Focus
The 1,2,3-triazole’s dipole moment and hydrogen-bonding capacity can modulate interactions with biological targets:
- Electron-Deficient Triazoles : Enhance π-π stacking with aromatic residues (e.g., tyrosine or tryptophan in active sites) .
- Hydrogen Bonding : The triazole’s N3 atom may act as a hydrogen-bond acceptor, mimicking natural substrates in enzymes like kinases or proteases .
Methodological Tip : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and correlate with experimental IC values from enzyme inhibition assays .
How can researchers resolve contradictions in biological activity data across different assay systems?
Advanced Research Focus
Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or target specificity. Strategies include:
- Dose-Response Curves : Test across a broad concentration range (nM to μM) to identify off-target effects .
- Cellular Context : Compare activity in cancer cell lines (e.g., MCF-7, HeLa) versus non-malignant cells to assess selectivity .
- Proteomic Profiling : Use affinity chromatography or thermal shift assays to identify unintended protein interactions .
Case Study : Piperidine-sulfonamide derivatives showed variable biofilm inhibition depending on bacterial strain, highlighting the need for pathogen-specific testing .
What safety protocols are critical when handling sulfonylated piperidine derivatives?
Q. Basic Research Focus
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine powders .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .
- Storage : Keep in sealed containers under anhydrous conditions (e.g., desiccator with silica gel) to prevent hydrolysis of the sulfonamide group .
Regulatory Note : While GHS classification data is limited for this compound, treat it as acutely toxic (Category 4) based on structurally related sulfonamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
